methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
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Overview
Description
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst to form methyl 4-(4-methoxyphenyl)butanoate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-methoxyphenyl)butanoate: Lacks the amino group, making it less versatile in biological applications.
Methyl (3R)-3-(4-methoxyphenyl)butanoate: Similar structure but without the amino group, limiting its reactivity in certain chemical reactions.
Methyl (3R)-3-[(3-hydroxypropyl)amino]-4-(4-methoxyphenyl)butanoate:
Uniqueness
Methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H18ClNO3 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
DUXZJBRGAPXPCQ-HNCPQSOCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](CC(=O)OC)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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